molecular formula C10H14N2O2 B2952341 Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate CAS No. 1182967-78-7

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate

Cat. No.: B2952341
CAS No.: 1182967-78-7
M. Wt: 194.234
InChI Key: HHFVMLQQGCEDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a methylamino group attached to a propanoate backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and methylamine.

    Formation of Intermediate: The pyridine-4-carboxaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The final step involves esterification of the amine with a suitable esterifying agent like methyl chloroformate to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Pyridine oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The methylamino group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(amino)-2-(pyridin-4-yl)propanoate: Lacks the methyl group on the amino nitrogen.

    Ethyl 2-(methylamino)-2-(pyridin-4-yl)propanoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methylamino group and the pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(methylamino)-2-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-4-6-12-7-5-8/h4-7,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFVMLQQGCEDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)(C(=O)OC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.